Tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a phenyl group, and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The phenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the design of inhibitors and modulators of specific enzymes and receptors .
Industry
In the industrial sector, the compound is used in the development of advanced materials, including polymers and catalysts. Its boron-containing moiety can enhance the properties of these materials, making them suitable for various applications .
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites on proteins and other biomolecules, modulating their activity. This interaction can affect various biological pathways, making the compound a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound features a benzoate group instead of a piperidine ring.
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: This compound includes a pyrazole ring in place of the phenyl group.
Uniqueness
Tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate is unique due to its combination of a piperidine ring, a phenyl group, and a dioxaborolane moiety. This structure provides a versatile platform for various chemical modifications and applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C22H34BNO4 |
---|---|
Molecular Weight |
387.3 g/mol |
IUPAC Name |
tert-butyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C22H34BNO4/c1-20(2,3)26-19(25)24-14-8-9-17(15-24)16-10-12-18(13-11-16)23-27-21(4,5)22(6,7)28-23/h10-13,17H,8-9,14-15H2,1-7H3 |
InChI Key |
NLUNJBHKDGTAAA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCCN(C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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